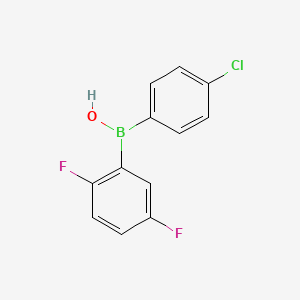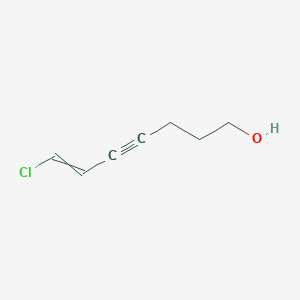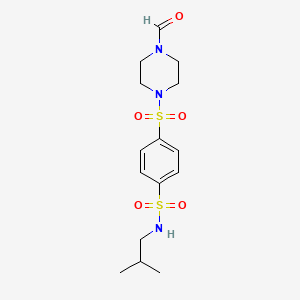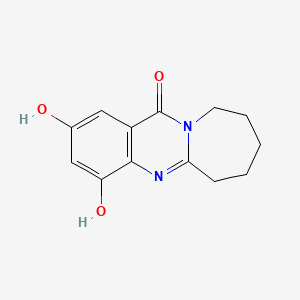
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-chlorophenyl group and a 2,5-difluorophenyl group. This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity. Organoboron compounds, including borinic acids, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of borinic acids often involves large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors is also being explored to improve efficiency and yield. The choice of solvent, catalyst, and reaction conditions can be optimized to scale up the production while maintaining the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organolithium compounds are employed under various conditions.
Major Products
Oxidation: Produces boronic acids or borates.
Reduction: Yields boranes.
Substitution: Results in substituted phenylborinic acids.
Applications De Recherche Scientifique
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling, the borinic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules is key to its reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
872495-74-4 |
|---|---|
Formule moléculaire |
C12H8BClF2O |
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,17H |
Clé InChI |
UNJBHOKIIVQAPC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Cl)(C2=C(C=CC(=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)

![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline](/img/structure/B12600818.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)

![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
